REACTION_CXSMILES
|
B(Br)(Br)Br.[CH2:5]([N:7]([CH2:35][CH3:36])[C:8]1[CH:34]=[CH:33][C:11]([CH:12]=[N:13][N:14](CC2C=CC(C)=CC=2)[C:15](=[O:24])[C:16]2[CH:21]=[CH:20][C:19]([O:22]C)=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)[CH3:6].CO>C(Cl)Cl>[CH2:35]([N:7]([CH2:5][CH3:6])[C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[N:13][NH:14][C:15](=[O:24])[C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=2)=[CH:33][CH:34]=1)[CH3:36]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
4-Methoxy-benzoic acid N′-(4-diethylamino-benzylidene)-N-(4-methyl-benzyl)-hydrazide
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C=NN(C(C2=CC=C(C=C2)OC)=O)CC2=CC=C(C=C2)C)C=C1)CC
|
Name
|
compound 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C=NN(C(C2=CC=C(C=C2)OC)=O)CC2=CC=C(C=C2)C)C=C1)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred 2 hr at ambient temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Concentration of the mixture gave oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography 9:1 CH2Cl2/MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=NNC(C2=CC=C(C=C2)O)=O)C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |